1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea
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Description
1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H22ClN3OS and its molecular weight is 411.95. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research indicates the potential antimicrobial and antifungal activities of compounds related to 1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea. For example, new quinazolines have been synthesized and shown to possess antibacterial and antifungal properties against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007). Additionally, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been evaluated for their antimicrobial activities, showing good activity compared with standard drugs (Patel & Shaikh, 2011).
Tyrosinase Inhibition
Isoquinoline urea/thiourea derivatives have been synthesized and evaluated for their inhibitory effects on tyrosinase, an enzyme crucial in the melanin synthesis pathway. Among the compounds synthesized, certain derivatives were found to be effective inhibitors, suggesting their potential application in treating hyperpigmentation disorders (Genc et al., 2014).
Acetylcholinesterase Inhibition
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has been synthesized and assessed for antiacetylcholinesterase activity, important for potential treatments of neurodegenerative diseases like Alzheimer's. The optimal chain length and substitutions that yield high inhibitory activities were identified, indicating the critical nature of structural elements in enhancing biological activity (Vidaluc et al., 1995).
Enzymatic Activity Modulation
Research into isoquinoline urea derivatives extends into exploring their effects on various enzymatic pathways, including their role as competitive inhibitors for specific enzymes. This opens avenues for the development of targeted therapies for a range of conditions, by modulating enzyme activities crucial to disease progression or symptom manifestation (Ye, Wang, & Wu, 2011).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c23-18-7-9-19(10-8-18)25-22(27)24-14-20(21-6-3-13-28-21)26-12-11-16-4-1-2-5-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H2,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZIIYXZNNHRDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.